molecular formula C27H31N3O2 B11971557 N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B11971557
M. Wt: 429.6 g/mol
InChI Key: BVFWMQLONHUWRT-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound known for its unique structural properties. This compound features a piperazine ring substituted with a benzyloxy and methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine typically involves a multi-step process. The initial step often includes the formation of the benzyloxy and methoxyphenyl intermediate, followed by the introduction of the piperazine ring. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions at the molecular level.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C27H31N3O2/c1-22-8-10-23(11-9-22)20-29-14-16-30(17-15-29)28-19-25-12-13-26(31-2)27(18-25)32-21-24-6-4-3-5-7-24/h3-13,18-19H,14-17,20-21H2,1-2H3/b28-19+

InChI Key

BVFWMQLONHUWRT-TURZUDJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.